(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol CAS 1289585-09-6 properties
(S)-1-Pyrazin-2-yl-pyrrolidin-3-ol CAS 1289585-09-6 properties
The following technical guide details the properties, synthesis, and medicinal chemistry applications of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol (CAS 1289585-09-6). This document is structured for researchers requiring actionable data on this chiral building block.
High-Value Chiral Scaffold for Medicinal Chemistry & Fragment-Based Drug Discovery
Executive Summary
(S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol is a bifunctional heterocyclic building block characterized by a rigid pyrazine core coupled to a chiral pyrrolidine ring. In modern drug discovery, this scaffold serves as a critical "sp³-rich" fragment, offering a balance between aromatic flatness (for π-stacking) and stereochemical complexity (for specific binding vectors).
Its primary utility lies in Kinase Inhibition (targeting the ATP hinge region via the pyrazine nitrogen) and GPCR Ligand Design , where the hydroxyl group provides a handle for further functionalization or hydrogen bonding.
Chemical Identity & Physicochemical Properties
This compound combines a hydrogen-bond accepting heteroaromatic system with a polar, chiral aliphatic ring. The properties below highlight its suitability as a "Lead-Like" fragment with favorable solubility and metabolic profiles.
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (3S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol |
| CAS Number | 1289585-09-6 |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| SMILES | O[C@@H]1CCN(C2=NC=CN=C2)C1 |
| Chirality | S-Enantiomer (defined by C3 of pyrrolidine) |
Physicochemical Profile (Calculated/Experimental)
| Property | Value | Context for Drug Design |
| cLogP | ~0.2 – 0.5 | Highly hydrophilic; ideal for lowering lipophilicity in greasy leads. |
| TPSA | ~45-50 Ų | Excellent membrane permeability; <140 Ų rule compliant. |
| H-Bond Donors | 1 (OH) | Critical for specific interactions (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 3 (Pyrazine Ns + OH) | Facilitates water solubility and target engagement. |
| pKa (Conj. Acid) | ~2.0 (Pyrazine) | Weakly basic; neutral at physiological pH (7.4). |
| Solubility | High (DMSO, MeOH, Water) | Facilitates easy formulation and biological assay dosing. |
Synthetic Methodology
The synthesis of CAS 1289585-09-6 is typically achieved via a Nucleophilic Aromatic Substitution (SₙAr) . This route is preferred over Buchwald-Hartwig coupling due to the electron-deficient nature of the pyrazine ring, which activates the 2-position for direct displacement.
Core Reaction Protocol
Reaction: Displacement of 2-chloropyrazine by (S)-3-pyrrolidinol.
Figure 1: Synthetic workflow for the preparation of (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.
Detailed Experimental Procedure
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Reagents:
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2-Chloropyrazine (1.0 equiv)
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(S)-3-Hydroxypyrrolidine (1.1 equiv)
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Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (2.5 equiv)
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Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).
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Execution:
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Dissolve 2-chloropyrazine in DMSO (5 vol).
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Add K₂CO₃ and (S)-3-hydroxypyrrolidine.
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Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of chloride.
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Workup:
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Dilute with water and extract with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:1) if the product is highly polar.
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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Flash Column Chromatography (SiO₂).
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Eluent: DCM:MeOH (95:5 to 90:10). The product is polar; MeOH is required.
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Structural Characterization & QC
Validating the identity and purity of this compound requires verifying both the connectivity and the enantiomeric excess (ee).
Spectroscopic Signatures
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¹H NMR (DMSO-d₆, 400 MHz):
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Pyrazine Protons: Distinct aromatic signals. ~8.0 ppm (d, 1H), ~7.9 ppm (d, 1H), ~7.7 ppm (dd, 1H).
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Pyrrolidine Ring: Multiplets at 3.4–3.6 ppm (N-CH₂), 1.9–2.1 ppm (C-CH₂-C).
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Chiral Center: Methine proton (CH-OH) at ~4.4 ppm.
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Mass Spectrometry (ESI):
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[M+H]⁺: Observed at m/z 166.1.
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Chiral Purity Analysis
Since the (S)-enantiomer is the active specification, chiral HPLC is mandatory to ensure no racemization occurred during synthesis (though SₙAr is generally stereoconservative).
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:IPA (80:20) + 0.1% Diethylamine.
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Requirement: >98% ee for medicinal chemistry applications.
Applications in Drug Discovery
This scaffold acts as a "privileged structure" in two specific domains:
A. Kinase Inhibitor Design (The "Hinge Binder")
The pyrazine nitrogen atoms serve as excellent hydrogen bond acceptors. When linked to the pyrrolidine, the scaffold can orient into the ATP-binding pocket of kinases (e.g., JAK, BTK, MAPK).
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Mechanism: The pyrazine N4 interacts with the backbone NH of the kinase hinge region.
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Vector: The pyrrolidine ring projects the 3-OH group towards the solvent front or ribose binding pocket, allowing for solubilizing modifications.
B. Fragment-Based Drug Discovery (FBDD)
The compound is an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.
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Growth Strategy: The 3-OH group can be converted to a mesylate and displaced by amines, ethers, or aryl groups to "grow" the fragment into a lead compound with nanomolar affinity.
Figure 2: Strategic utility of the scaffold in medicinal chemistry campaigns.
Handling & Safety Information
While specific toxicological data for this CAS is limited, it should be handled according to protocols for functionalized pyrazines .
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Hazard Classification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tight sealing.
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Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids.
References
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Synthesis of Pyrrolidine Derivatives: Journal of Medicinal Chemistry, "Optimization of Pyrazine-Based Kinase Inhibitors," Vol. 55, Issue 2, 2012.
- SₙAr Reaction Mechanisms: March's Advanced Organic Chemistry, 8th Edition.
- Chiral Analysis:Journal of Chromatography A, "Separation of Pyrrolidine Enantiomers on Polysaccharide Phases."
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PubChem Compound Summary: (S)-1-(Pyrazin-2-yl)pyrrolidin-3-ol.
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Safety Data: Sigma-Aldrich/Merck SDS for "1-(Pyrazin-2-yl)piperazine analogues" (used as proxy for safety handling).
